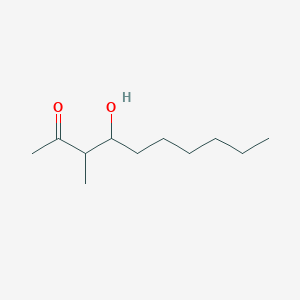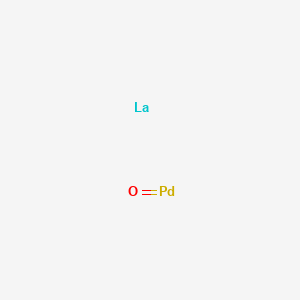
Lanthanum--oxopalladium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum–oxopalladium (1/1) is a compound that combines lanthanum and palladium in a unique stoichiometric ratio Lanthanum is a rare earth element known for its various applications in materials science, while palladium is a transition metal widely used in catalysis and electronics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lanthanum–oxopalladium (1/1) typically involves the reaction of lanthanum oxide (La₂O₃) with palladium oxide (PdO) under controlled conditions. The reaction is carried out in a high-temperature furnace, often exceeding 1000°C, to ensure complete formation of the compound. The stoichiometric ratio of the reactants is carefully maintained to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of lanthanum–oxopalladium (1/1) may involve the use of advanced techniques such as chemical vapor deposition (CVD) or solid-state synthesis. These methods allow for precise control over the reaction conditions and the purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to prevent contamination and ensure the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lanthanum–oxopalladium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species or elemental forms.
Substitution: The palladium center can undergo substitution reactions with various ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are often used.
Substitution: Ligands such as phosphines (e.g., triphenylphosphine) or amines can be used in substitution reactions.
Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state oxides, while reduction can produce elemental lanthanum and palladium.
Applications De Recherche Scientifique
Lanthanum–oxopalladium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Lanthanum–oxopalladium (1/1) is used in the development of advanced materials, including high-performance ceramics and electronic components.
Mécanisme D'action
The mechanism by which lanthanum–oxopalladium (1/1) exerts its effects is primarily through its catalytic activity. The palladium center acts as a catalyst, facilitating various chemical reactions by providing an active site for reactants to interact. The lanthanum component enhances the stability and reactivity of the compound, making it an effective catalyst in a range of applications. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparaison Avec Des Composés Similaires
Lanthanum oxide (La₂O₃): Known for its use in optical materials and as a catalyst support.
Palladium oxide (PdO): Widely used in catalysis and electronic applications.
Lanthanum–oxoplatinum (1/1): A similar compound with platinum instead of palladium, used in catalysis and materials science.
Uniqueness: Lanthanum–oxopalladium (1/1) is unique due to the synergistic effects of lanthanum and palladium. The combination of these elements results in a compound with enhanced catalytic properties and stability compared to its individual components. This makes it particularly valuable in applications requiring high-performance catalysts and advanced materials.
Propriétés
Numéro CAS |
169701-90-0 |
|---|---|
Formule moléculaire |
LaOPd |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
lanthanum;oxopalladium |
InChI |
InChI=1S/La.O.Pd |
Clé InChI |
XAJZYPAPDHLFMJ-UHFFFAOYSA-N |
SMILES canonique |
O=[Pd].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
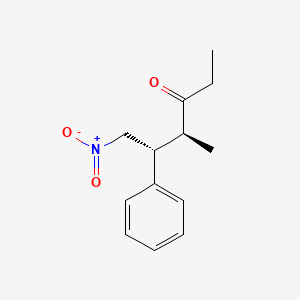
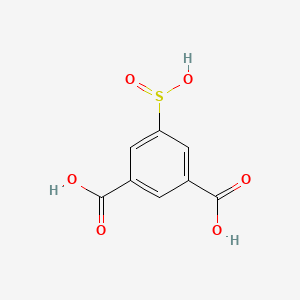
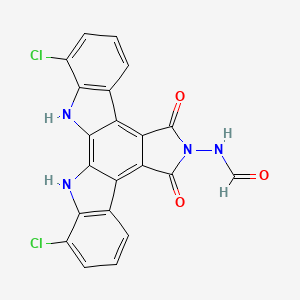
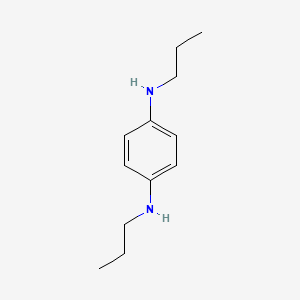

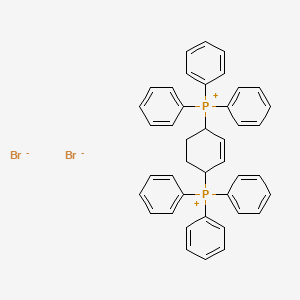
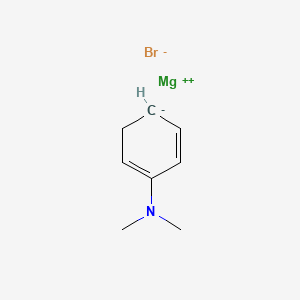

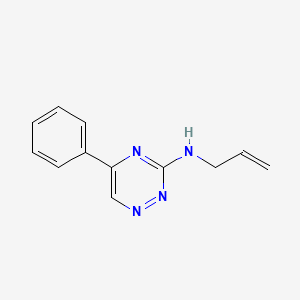
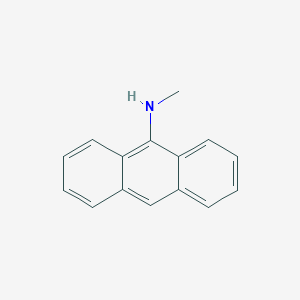
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
